molecular formula C16H12IN3OS B8598103 2-iodo-4-[(4-methoxyphenyl)methylamino]thieno[3,2-c]pyridine-7-carbonitrile

2-iodo-4-[(4-methoxyphenyl)methylamino]thieno[3,2-c]pyridine-7-carbonitrile

Cat. No.: B8598103
M. Wt: 421.3 g/mol
InChI Key: JWDAMUOXOBSWKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-iodo-4-[(4-methoxyphenyl)methylamino]thieno[3,2-c]pyridine-7-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an iodine atom, a methoxybenzylamino group, and a thieno[3,2-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-4-[(4-methoxyphenyl)methylamino]thieno[3,2-c]pyridine-7-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the iodination of a thieno[3,2-c]pyridine derivative, followed by the introduction of the methoxybenzylamino group through nucleophilic substitution reactions. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-iodo-4-[(4-methoxyphenyl)methylamino]thieno[3,2-c]pyridine-7-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The iodine atom in the compound can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-iodo-4-[(4-methoxyphenyl)methylamino]thieno[3,2-c]pyridine-7-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, or antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 2-iodo-4-[(4-methoxyphenyl)methylamino]thieno[3,2-c]pyridine-7-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-4-(4-methoxybenzylamino)pyridine
  • 2-Iodo-4-(4-methoxybenzylamino)thieno[3,2-b]pyridine
  • 2-Iodo-4-(4-methoxybenzylamino)thieno[2,3-c]pyridine

Uniqueness

2-iodo-4-[(4-methoxyphenyl)methylamino]thieno[3,2-c]pyridine-7-carbonitrile stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C16H12IN3OS

Molecular Weight

421.3 g/mol

IUPAC Name

2-iodo-4-[(4-methoxyphenyl)methylamino]thieno[3,2-c]pyridine-7-carbonitrile

InChI

InChI=1S/C16H12IN3OS/c1-21-12-4-2-10(3-5-12)8-19-16-13-6-14(17)22-15(13)11(7-18)9-20-16/h2-6,9H,8H2,1H3,(H,19,20)

InChI Key

JWDAMUOXOBSWKE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC=C(C3=C2C=C(S3)I)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To NMP (41.3 mL) and 4-methoxybenzylamine (3.66 mL, 28.1 mmol) was added K2CO3 (7.76 g, 56.2 mmol) and 4-chloro-2-iodo-thieno[3,2-c]pyridine-7-carbonitrile 26 (7.52 g, 23.4 mmol). The reaction was heated to 80° C. After 1.5 h, NMP was distilled away under reduced pressure. The resulting solids were suspended in H2O (500 mL) and filtered. The product was recrystallized from 350 mL of toluene to obtain 7.75 g of 27. 1H NMR (400 MHz, d6-DMSO) δ 8.58 (t, J=6 Hz, 1H), 8.35 (s, 1H), 8.17 (s, 1H), 7.28 (d, J=9 Hz, 2H), 6.89 (d, J=9 Hz, 2H), 4.68 (d, J=6 Hz, 2H), 3.37 (s, 3H).
Quantity
3.66 mL
Type
reactant
Reaction Step One
Name
Quantity
7.76 g
Type
reactant
Reaction Step One
Quantity
7.52 g
Type
reactant
Reaction Step One
Name
Quantity
41.3 mL
Type
solvent
Reaction Step One
Name

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.